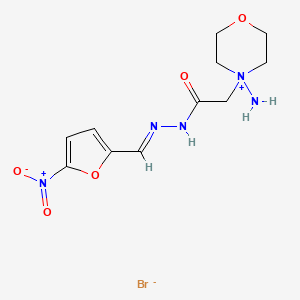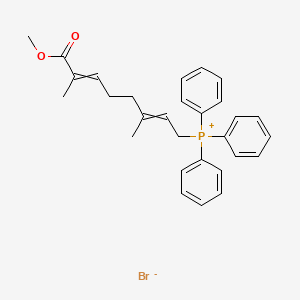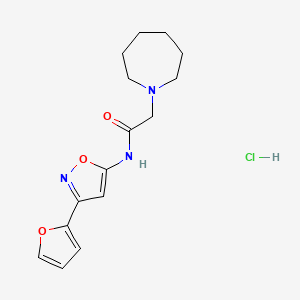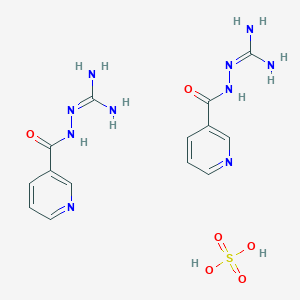
Nicotinoyl aminoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinoyl aminoguanidine is a compound that combines the structural features of nicotinic acid and aminoguanidine. It is known for its potential biological activities, including antimicrobial and antioxidant properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinoyl aminoguanidine can be synthesized through the reaction of nicotinic acid with aminoguanidine bicarbonate. The process typically involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amino group of aminoguanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinoyl aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
Nicotinoyl aminoguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of nicotinoyl aminoguanidine involves its interaction with various molecular targets. It inhibits the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with diabetic complications and oxidative stress. The compound also interacts with nitric oxide synthase, reducing the production of nitric oxide and thereby modulating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Nicotinoyl thioureas: These compounds share the nicotinoyl moiety and exhibit similar antimicrobial and antioxidant properties.
Aminoguanidine derivatives: These compounds have structural similarities and are known for their biological activities, including inhibition of AGEs and AOPP formation.
Uniqueness: Nicotinoyl aminoguanidine stands out due to its combined structural features of nicotinic acid and aminoguanidine, which confer unique biological activities. Its ability to inhibit both AGEs and AOPP formation, along with its antimicrobial properties, makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
38261-24-4 |
|---|---|
Molekularformel |
C14H20N10O6S |
Molekulargewicht |
456.44 g/mol |
IUPAC-Name |
N-(diaminomethylideneamino)pyridine-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4) |
InChI-Schlüssel |
ZPQICFOXBGTGCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


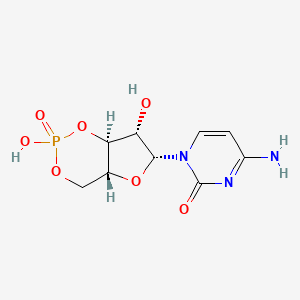



![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
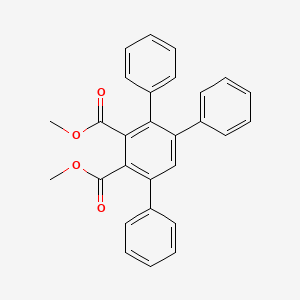
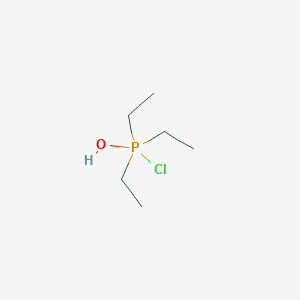
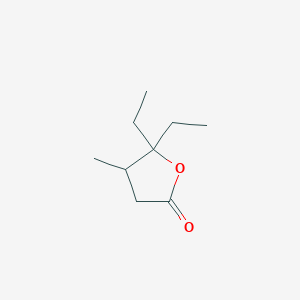
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)

